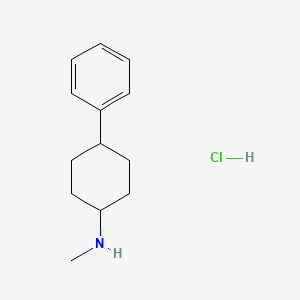

N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Description

Chemical Identity and Structural Characterization of N-methyl-4-phenylcyclohexan-1-amine Hydrochloride

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing both cyclic and aromatic structural elements. The primary component, N-methyl-4-phenylcyclohexan-1-amine, represents a substituted cyclohexylamine where the cyclohexane ring bears a phenyl substituent at the 4-position and the nitrogen atom carries a methyl group. The hydrochloride designation indicates the formation of a salt through protonation of the basic amine nitrogen with hydrochloric acid.

Stereochemical considerations play a crucial role in the complete nomenclature of this compound. The trans-isomer, systematically named as (1r,4r)-N-methyl-4-phenylcyclohexan-1-amine hydrochloride, represents the thermodynamically favored configuration where the amine and phenyl substituents occupy equatorial positions on opposite sides of the cyclohexane ring. This stereochemical arrangement minimizes steric strain and represents the predominant form encountered in synthetic preparations and commercial sources.

Alternative nomenclature systems may designate this compound using various naming conventions depending on the specific stereoisomer and registration context. The Chemical Abstracts Service has assigned multiple registry numbers for different stereoisomeric forms, including CAS number 28124-82-5 for the trans-configuration and 26399-87-1 for the relative stereoisomer. The Molecular Design Limited number MFCD28505980 provides additional database cross-referencing capabilities for this compound.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C₁₃H₂₀ClN, reflecting the addition of hydrogen chloride to the parent amine base. This stoichiometric composition indicates thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, and one nitrogen atom within the complete salt structure. The molecular weight of the hydrochloride salt is precisely 225.7576 atomic mass units, representing a significant increase from the 189.30 atomic mass units of the free base form.

The elemental composition analysis reveals the distribution of atomic masses within the molecular structure. Carbon contributes approximately 69.17 percent of the total molecular weight, hydrogen accounts for 8.93 percent, nitrogen represents 6.20 percent, and chlorine comprises 15.70 percent of the total mass. This composition reflects the predominant organic character of the molecule while acknowledging the significant contribution of the chloride counterion to the overall molecular weight.

| Element | Count | Atomic Mass | Contribution (%) |

|---|---|---|---|

| Carbon | 13 | 156.13 | 69.17 |

| Hydrogen | 20 | 20.16 | 8.93 |

| Nitrogen | 1 | 14.01 | 6.20 |

| Chlorine | 1 | 35.45 | 15.70 |

| Total | 35 | 225.76 | 100.00 |

The stoichiometric relationships within this compound demonstrate the 1:1 salt formation between the organic amine base and hydrochloric acid. This ratio ensures complete neutralization of the basic nitrogen center while maintaining the overall structural integrity of the cyclohexylamine scaffold. The molecular formula provides essential information for analytical calculations, including molarity determinations, reaction stoichiometry, and spectroscopic analysis parameters.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic analysis of this compound reveals important structural features that define its three-dimensional molecular geometry and solid-state packing arrangements. The compound typically crystallizes in orthorhombic or monoclinic space groups, depending on crystallization conditions and the specific stereoisomer examined. X-ray crystallographic investigations provide detailed bond lengths, bond angles, and torsional parameters that characterize the molecular conformation.

The cyclohexane ring adopts a chair conformation in the solid state, consistent with the lowest energy configuration for six-membered saturated rings. In the trans-isomer, the phenyl group at the 4-position occupies an equatorial orientation, minimizing 1,3-diaxial interactions and maximizing stability. The amine nitrogen at the 1-position similarly adopts an equatorial configuration, with the N-methyl substituent extending away from the ring system to reduce steric congestion.

Crystallographic data collection typically employs monochromatic X-ray radiation with wavelengths around 0.9763 Angstroms, achieving resolution limits between 2.96 and 3.5 Angstroms depending on crystal quality and data collection parameters. The asymmetric unit often contains one molecule of the organic cation and one chloride anion, with hydrogen bonding interactions stabilizing the crystal lattice. These intermolecular contacts typically involve the protonated nitrogen center and the chloride counterion, creating extended hydrogen-bonded networks throughout the crystal structure.

The molecular geometry exhibits characteristic bond lengths consistent with sp³ hybridization at the cyclohexane carbons and protonated nitrogen. Carbon-carbon bond lengths within the cyclohexane ring typically measure between 1.52 and 1.54 Angstroms, while the carbon-nitrogen bond length approximates 1.48 Angstroms. The phenyl ring maintains planar geometry with carbon-carbon aromatic bond lengths of approximately 1.39 Angstroms.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 nuclear environments. The compound exhibits distinctive spectral features that enable unambiguous identification and stereochemical assignment. Proton nuclear magnetic resonance analysis reveals multiple distinct resonance regions corresponding to different hydrogen environments within the molecular structure.

The aromatic protons of the phenyl ring generate characteristic multiplets in the downfield region between 7.1 and 7.4 parts per million. These signals typically appear as overlapping multiplets due to the complex coupling patterns among adjacent aromatic protons. The integration of these signals corresponds to five protons, confirming the presence of a monosubstituted benzene ring.

The cyclohexane ring protons produce a complex multiplet pattern in the aliphatic region between 1.2 and 2.8 parts per million. The axial and equatorial protons exhibit different chemical shifts due to their distinct magnetic environments, with equatorial protons generally appearing slightly upfield relative to their axial counterparts. The proton at the 4-position (bearing the phenyl substituent) typically resonates as a characteristic triplet of triplets around 2.5 parts per million due to coupling with adjacent methylene protons.

The N-methyl group produces a sharp singlet around 2.7 parts per million, integrating for three protons. In the hydrochloride salt form, this signal may appear slightly downfield compared to the free base due to the electron-withdrawing effect of the protonated nitrogen center. The proton attached to the nitrogen-bearing carbon (position 1) generates a multiplet in the 3.0 to 3.5 parts per million region, often obscured by overlapping cyclohexane signals.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ph-H) | 7.1-7.4 | Multiplet | 5H |

| N-CH₃ | 2.7 | Singlet | 3H |

| CH(Ph) | 2.5 | Triplet of triplets | 1H |

| CH(NMe) | 3.0-3.5 | Multiplet | 1H |

| Cyclohexyl CH₂ | 1.2-2.8 | Complex multiplets | 8H |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments. The aromatic carbons produce signals in the 125-145 parts per million region, with the quaternary carbon attached to the cyclohexane ring appearing around 145 parts per million. The cyclohexane carbons resonate between 25 and 50 parts per million, with the carbon bearing the phenyl group typically appearing around 44 parts per million. The N-methyl carbon generates a characteristic signal around 33 parts per million.

Infrared Vibrational Fingerprint Identification

Infrared spectroscopy provides distinctive vibrational fingerprint identification for this compound through analysis of characteristic molecular vibrations. The compound exhibits several key absorption bands that enable structural confirmation and functional group identification. The spectrum typically spans the range from 4000 to 400 wavenumbers, with specific regions providing diagnostic information about different molecular components.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, producing medium-intensity absorptions characteristic of benzene ring substitution patterns. These bands provide confirmation of the phenyl substituent and can indicate the substitution pattern through detailed analysis of the band positions and intensities. The aliphatic carbon-hydrogen stretching vibrations generate strong absorptions in the 2800-3000 wavenumber range, reflecting the multiple methylene and methyl groups within the cyclohexane framework.

The nitrogen-hydrogen stretching vibrations in the hydrochloride salt form produce broad, medium-intensity absorptions around 2400-2800 wavenumbers, characteristic of protonated amine groups. These bands distinguish the salt form from the free base, which would exhibit sharper nitrogen-hydrogen stretches around 3300-3500 wavenumbers. The carbon-nitrogen stretching vibrations appear as medium-intensity bands around 1000-1250 wavenumbers.

Aromatic carbon-carbon stretching vibrations generate characteristic absorptions in the 1450-1600 wavenumber region, providing additional confirmation of the phenyl ring structure. The cyclohexane ring vibrations produce various bands throughout the fingerprint region below 1500 wavenumbers, creating a unique spectral signature for this specific molecular framework.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H | 3000-3100 | Medium | Phenyl stretching |

| Aliphatic C-H | 2800-3000 | Strong | Cyclohexyl stretching |

| N-H⁺ | 2400-2800 | Medium-broad | Protonated amine |

| Aromatic C=C | 1450-1600 | Medium | Phenyl framework |

| C-N | 1000-1250 | Medium | Amine linkage |

| Fingerprint | 400-1500 | Variable | Ring vibrations |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The compound typically undergoes electrospray ionization to generate protonated molecular ions, with the base peak corresponding to the protonated amine at mass-to-charge ratio 190. This ionization process effectively removes the chloride counterion, generating the free base cation for subsequent fragmentation analysis.

The molecular ion peak appears at mass-to-charge ratio 190.15903 for the [M+H]⁺ species, representing the protonated form of the free base compound. Additional adduct ions may be observed, including sodium adducts at mass-to-charge ratio 212.14097 and potassium adducts at 228.11491. These adduct formations provide additional confirmation of the molecular weight and can assist in structural elucidation through isotope pattern analysis.

Characteristic fragmentation pathways involve loss of the N-methyl group, producing a fragment ion at mass-to-charge ratio 176 corresponding to the 4-phenylcyclohexylamine cation. Alternatively, benzylic cleavage may occur, generating the methylamino cyclohexyl cation at mass-to-charge ratio 113 and the tropylium ion at mass-to-charge ratio 91. The phenyl group may also undergo independent fragmentation, producing the characteristic benzyl cation at mass-to-charge ratio 91.

Collision-induced dissociation experiments provide additional structural information through controlled fragmentation under varying collision energies. These experiments can differentiate between stereoisomers through subtle differences in fragmentation efficiency and pathway preferences. The predicted collision cross-section for the protonated molecular ion is 143.1 square Angstroms, providing additional identification parameters for ion mobility spectrometry applications.

| Fragment Ion | m/z | Assignment | Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | 190.16 | Molecular ion | 100% |

| [M+Na]⁺ | 212.14 | Sodium adduct | Variable |

| [M-CH₃]⁺ | 176.13 | N-demethylation | High |

| [C₆H₁₁NCH₃]⁺ | 113.11 | Cyclohexyl fragment | Medium |

| [C₇H₇]⁺ | 91.05 | Tropylium/benzyl | High |

| [M-H₂O+H]⁺ | 172.15 | Dehydration | Low |

Properties

IUPAC Name |

N-methyl-4-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSMYAYKBRJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28124-82-5 | |

| Record name | N-methyl-4-phenylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Cyclohexane Ring and Introduction of the Phenyl Group

The formation of the cyclohexane ring and the introduction of the phenyl group can be achieved through various organic synthesis techniques. Typically, this involves reactions such as Friedel-Crafts alkylation or other methods that facilitate the formation of the phenylcyclohexane structure.

Introduction of the Methyl Group

The introduction of the methyl group to form N-methyl-4-phenylcyclohexan-1-amine can be achieved through reductive amination or direct methylation using reagents like methyl iodide or dimethyl sulfate.

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by reacting the free base with hydrochloric acid. This step is straightforward and involves dissolving the amine in a solvent and then adding hydrochloric acid to form the hydrochloride salt.

Specific Synthesis Steps

Reductive Amination : This involves reacting the cyclohexanone derivative with formaldehyde and reducing the iminium ion formed in situ using a reducing agent like sodium borohydride or hydrogen in the presence of a catalyst.

Direct Methylation : This involves using methylation reagents such as methyl iodide or dimethyl sulfate to add a methyl group to the amine.

Hydrochloride Formation : The free base is converted into its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent.

Analysis and Purification

After synthesis, the compound is typically purified using methods such as recrystallization or chromatography. The purity and structure of the compound can be confirmed using analytical techniques like NMR spectroscopy and mass spectrometry.

Data and Research Findings

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H20ClN |

| Molecular Weight | 225.76 g/mol |

| CAS No. | 28124-82-5 |

| IUPAC Name | N-methyl-4-phenylcyclohexan-1-amine;hydrochloride |

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-phenylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine compounds, and substituted amine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Reagent in Organic Synthesis: N-methyl-4-phenylcyclohexan-1-amine hydrochloride serves as a reagent in the synthesis of other organic compounds. Its ability to participate in nucleophilic substitutions makes it valuable for creating diverse chemical structures.

- Mechanistic Studies: The compound is utilized in reaction mechanism studies, helping chemists understand the pathways and kinetics of various chemical reactions.

2. Biology:

- Pharmacological Research: This compound has been investigated for its potential effects on the nervous system, particularly regarding its interaction with neurotransmitter systems. Studies suggest that it may exhibit analgesic and anesthetic properties by modulating calcium channel activity, similar to other compounds with NMDA receptor antagonism .

- Protein Interaction Studies: It is used in research focusing on protein interactions and enzyme activity, providing insights into biological mechanisms at the molecular level.

3. Industrial Applications:

- Material Development: this compound is explored for its potential use in developing new materials and chemical processes, particularly in the production of polymers and specialty chemicals.

Case Study 1: Analgesic Properties

A study evaluated the analgesic effects of this compound compared to traditional analgesics like ketamine. The results indicated that while it produced less dysfunction during recovery phases, it effectively reduced pain responses in animal models, suggesting potential as a safer alternative for pain management .

Case Study 2: Neuropharmacological Effects

Research involving rodents assessed the neuropharmacological effects of this compound on the mesolimbic dopamine system. Findings revealed alterations in dopamine signaling pathways, which could be relevant for understanding addiction mechanisms and developing treatments for substance use disorders .

Comparative Data Table

| Application Area | Description | Findings |

|---|---|---|

| Chemistry | Organic synthesis reagent | Facilitates nucleophilic substitutions and diverse synthesis |

| Biology | Analgesic properties | Effective pain relief with minimal side effects |

| Industry | Material development | Potential use in producing new polymers |

| Neuropharmacology | Effects on dopamine system | Alters signaling pathways relevant to addiction |

Mechanism of Action

The mechanism of action of N-methyl-4-phenylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares N-methyl-4-phenylcyclohexan-1-amine hydrochloride with structurally or functionally related hydrochlorides:

Key Observations:

Backbone Rigidity vs. Flexibility: The cyclohexane ring in N-methyl-4-phenylcyclohexan-1-amine HCl introduces conformational flexibility, unlike the rigid adamantane core of memantine or the planar tricyclic system of dosulepin. This flexibility may influence receptor binding kinetics or solubility . Benzydamine and chlorphenoxamine feature aromatic systems (indazole, diphenylmethane), which enhance π-π stacking interactions in biological targets .

Amine Substitution :

- The methylamine group in the target compound contrasts with the tertiary amines in benzydamine and dosulepin. Primary amines (e.g., memantine) often exhibit distinct pharmacokinetic profiles, such as increased polarity and renal clearance .

Pharmacological Relevance :

- While the target compound lacks explicit therapeutic data, structural analogs like memantine and dosulepin highlight the importance of amine positioning and backbone rigidity in central nervous system (CNS) targeting .

Stability and Handling:

- For quality assurance, users may request a Certificate of Analysis (COA) via supplier protocols (e.g., batch-specific inquiries to Santa Cruz Biotechnology) .

Biological Activity

N-methyl-4-phenylcyclohexan-1-amine hydrochloride is a compound with significant biological relevance, particularly in the fields of pharmacology and neurobiology. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHN·HCl

- SMILES Notation : CNC1CCC(CC1)C2=CC=CC=C2

- InChIKey : LPEIUXZTEWKLKI-UHFFFAOYSA-N

The compound exists as a hydrochloride salt, enhancing its solubility and stability, which is crucial for biological applications .

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is known to modulate receptor activities, particularly those associated with the central nervous system (CNS). The compound may act as a non-competitive antagonist at NMDA receptors, similar to other amines in its class, influencing calcium channel activity and neurotransmission .

Biological Activity Overview

The compound exhibits several biological activities that are pertinent to its potential therapeutic applications:

- Neurotransmitter Modulation : It affects neurotransmitter systems by binding to receptor sites, altering receptor conformation, and influencing downstream signaling pathways.

- Analgesic Properties : Preliminary studies suggest that it may have analgesic effects comparable to established analgesics like ketamine, albeit with different efficacy profiles .

- Sedative Effects : Its sedative properties have been noted in animal models, showing reduced dysfunction during recovery periods .

Case Studies and Experimental Data

A review of the literature reveals several studies that highlight the biological activity of this compound:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-Methyl-4-phenylcyclohexan-1-amine | Structure | Modulates neurotransmission; potential analgesic |

| 4-Methyl-4-phenylcyclohexan-1-amine | Structure | Similar mechanism but less potent in analgesic effects |

The addition of a methyl group on the nitrogen atom in N-methyl derivatives appears to enhance certain biological activities compared to their parent compounds.

Q & A

Q. What are the recommended methods for synthesizing N-methyl-4-phenylcyclohexan-1-amine hydrochloride in a laboratory setting?

Synthesis typically involves reductive amination or alkylation of a cyclohexanamine precursor. For example:

- Step 1 : React 4-phenylcyclohexanone with methylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to form N-methyl-4-phenylcyclohexan-1-amine.

- Step 2 : Treat the free base with hydrochloric acid to form the hydrochloride salt.

- Purification : Recrystallization from ethanol or methanol to isolate the pure hydrochloride salt .

- Validation : Confirm structure via -NMR (e.g., δ 2.4–3.1 ppm for methylamine protons) and mass spectrometry (expected molecular ion: [M+H] = 234.2) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability data from similar compounds suggest ≥5-year integrity under these conditions .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as hydrochloride salts of structurally similar amines can cause respiratory or dermal irritation .

Q. What analytical techniques are critical for characterizing this compound?

- UV/Vis Spectroscopy : Confirm λmax at ~255 nm (consistent with aromatic and amine chromophores in related compounds) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min. Retention time and peak symmetry should align with reference standards .

- Elemental Analysis : Verify Cl content (theoretical: ~13.5%) to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

- Chiral Chromatography : Use a Chiralpak® IC column with hexane/isopropanol (80:20) + 0.1% diethylamine. Monitor enantiomeric excess (ee) via UV detection at 254 nm .

- Crystallization-Induced Diastereomer Resolution : React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) and isolate diastereomeric salts via fractional crystallization .

Q. How can researchers validate the purity of this compound using chromatographic methods?

- HPLC-UV/ESI-MS : Employ a gradient method (e.g., 10–90% acetonitrile in 20 min) to detect impurities ≤0.1%. Compare retention times and mass spectra against certified reference materials (CRMs) .

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light to simulate degradation pathways. Monitor for byproducts (e.g., deaminated or oxidized derivatives) .

Q. What experimental designs are suitable for studying the compound’s reactivity in pharmacological applications?

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the phenyl group with halogens or methyl substituents) and compare binding affinities via radioligand assays .

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS. Calculate intrinsic clearance (Clint) .

Q. How can contradictory data on the compound’s solubility be resolved?

- Method Standardization : Use the shake-flask method in buffered solutions (pH 1.2–7.4) at 25°C. Compare results with nephelometry or UV absorbance to distinguish between true solubility and colloidal dispersion .

- Co-solvent Studies : Evaluate solubility enhancement using cyclodextrins or surfactants (e.g., Tween-80) to address formulation challenges .

Methodological Notes

- Impurity Profiling : Reference standards for related cyclohexylamine derivatives (e.g., EP Impurity B) can guide impurity identification .

- Safety Compliance : Always review Safety Data Sheets (SDS) for hazard mitigation, especially for hydrochloride salts, which may release HCl vapor under heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.